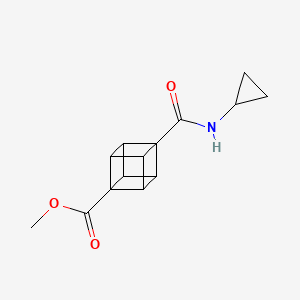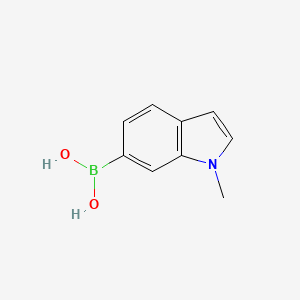
(1-methyl-1H-indol-6-yl)boronic acid
概要
説明
(1-methyl-1H-indol-6-yl)boronic acid, also known as MIBA, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. MIBA has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases.
科学的研究の応用
(1-methyl-1H-indol-6-yl)boronic acid has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. Research has shown that (1-methyl-1H-indol-6-yl)boronic acid has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. (1-methyl-1H-indol-6-yl)boronic acid has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases and infections.
作用機序
The mechanism of action of (1-methyl-1H-indol-6-yl)boronic acid is not yet fully understood, but research suggests that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. (1-methyl-1H-indol-6-yl)boronic acid has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects
(1-methyl-1H-indol-6-yl)boronic acid has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis in cancer cells, and the modulation of immune response. (1-methyl-1H-indol-6-yl)boronic acid has also been found to have anti-inflammatory and antibacterial properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases and infections.
実験室実験の利点と制限
One advantage of using (1-methyl-1H-indol-6-yl)boronic acid in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, (1-methyl-1H-indol-6-yl)boronic acid is a complex molecule that requires careful attention to reaction conditions and purification methods to ensure high yield and purity. Additionally, (1-methyl-1H-indol-6-yl)boronic acid is relatively expensive compared to other boronic acid derivatives, which may limit its use in some research settings.
将来の方向性
There are many potential future directions for research on (1-methyl-1H-indol-6-yl)boronic acid, including the development of new drugs for the treatment of cancer and other diseases, the investigation of its mechanism of action, and the exploration of its potential applications in other areas of medicine and biology. Some possible future directions include the development of new synthetic methods for (1-methyl-1H-indol-6-yl)boronic acid, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, (1-methyl-1H-indol-6-yl)boronic acid, or (1-methyl-1H-indol-6-yl)boronic acid, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. (1-methyl-1H-indol-6-yl)boronic acid has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and other diseases. Research has shown that (1-methyl-1H-indol-6-yl)boronic acid has potent anticancer activity against a variety of cancer cell lines, as well as anti-inflammatory and antibacterial properties. While there are some limitations to using (1-methyl-1H-indol-6-yl)boronic acid in lab experiments, there are many potential future directions for research on this promising molecule.
特性
IUPAC Name |
(1-methylindol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPMVAGELUJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617207 | |
| Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-6-yl)boronic acid | |
CAS RN |
346585-03-3 | |
| Record name | (1-Methyl-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628843.png)
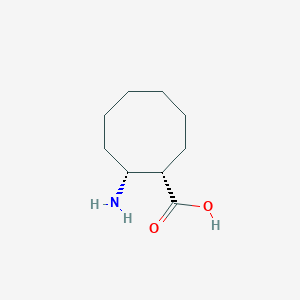

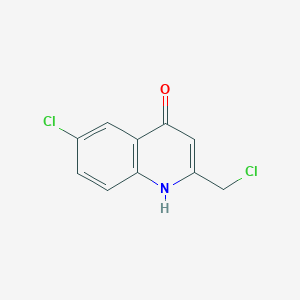
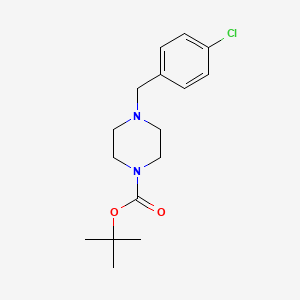
![2-Phenoxymethyl-[1,3]dioxolane](/img/structure/B1628854.png)
![2-m-Tolyloxymethyl-[1,3]dioxolane](/img/structure/B1628855.png)
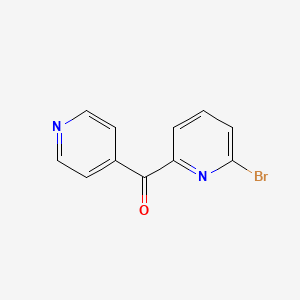
![4,4,5,5-Tetramethyl-2-(4-methylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1628857.png)

![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)
![5-Benzo[B]thiophen-3-ylmethyl-2H-tetrazole](/img/structure/B1628861.png)
